molecular formula C22H19BrN2O3S B2533962 (Z)-ethyl 2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786679-71-8

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2533962
CAS No.: 786679-71-8
M. Wt: 471.37
InChI Key: CIZOHIQWEIQESR-UZYVYHOESA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur. Its structure includes a 4-bromophenyl group at position 3, a 3-methylbenzyl substituent at position 5, and a cyanoacetate moiety at position 2. Thiazolidinones are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

IUPAC Name

ethyl (2Z)-2-[3-(4-bromophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-16(23)8-10-17)20(26)19(29-21)12-15-6-4-5-14(2)11-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOHIQWEIQESR-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. The compound can be synthesized using starting materials such as ethyl cyanoacetate and various substituted benzaldehydes under specific catalytic conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those similar to this compound. These compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, mediated through pathways involving p53 and other apoptotic markers.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates. The results indicated that compounds with bromophenyl substitutions displayed enhanced activity compared to their unsubstituted counterparts. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, demonstrating a promising profile for further development.

CompoundMIC (µg/mL)Target Organism
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
Compound C15Pseudomonas aeruginosa

Study 2: Anticancer Activity

In another study focusing on the anticancer properties, a series of thiazolidinone derivatives were tested against several cancer cell lines. The compound similar to this compound exhibited an IC50 value of 25 µM against MCF-7 cells, indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G1 phase
A54940Inhibition of proliferation

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow interaction with biological targets. The thiazolidinone ring system is known for its ability to form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors, which may facilitate its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

a) Core Structure and Substituents
  • Target Compound: Features a thiazolidinone core with a 4-bromophenyl group, 3-methylbenzyl, and cyanoacetate substituents.
  • Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j): Similar thiazolidinone core but substituted with methoxy-oxoethylidene and benzamido groups. The absence of a cyano group reduces electron-withdrawing effects compared to the target compound .
  • Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate: Contains a 3-bromophenyl group and a sulfanylidene moiety but lacks the 3-methylbenzyl and cyanoacetate substituents .
  • Anti-inflammatory Oxadiazoles: Replace the thiazolidinone core with an oxadiazole ring but retain bromophenyl groups, suggesting bromophenyl’s role in bioactivity .
b) Stereochemical Considerations

The Z-configuration in the target compound is shared with analogs like ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate .

Physicochemical Properties

  • Crystal Structure: Ethyl 4-((2Z,5Z)-2,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate (4c) crystallizes in a triclinic P-1 space group (a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), indicating dense packing. The target compound’s 3-methylbenzyl group may introduce steric hindrance, altering crystal lattice parameters .
  • Lipophilicity: Bromophenyl and methylbenzyl groups increase logP values, enhancing membrane permeability compared to polar analogs like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) .

Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolidinone 4-bromophenyl, 3-methylbenzyl, cyanoacetate Not reported
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Thiazolidinone Methoxy-oxoethylidene, benzamido Not reported
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-bromophenyl, 4-chlorophenyl 59.5% anti-inflammatory
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate Thiazolidinone 3-bromophenyl, sulfanylidene Not reported

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